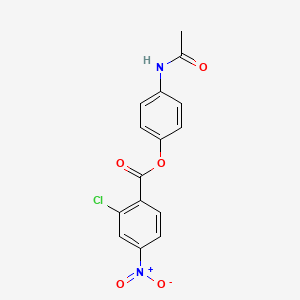
1-(4-biphenylylsulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylylsulfonyl)-4-methylpiperazine (abbreviated as BMS) is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been used as a pharmacological tool to study various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-biphenylylsulfonyl)-4-methylpiperazine is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has also been shown to interact with the voltage-gated sodium channels by binding to the channel protein and altering its conformation. This results in the inhibition of sodium influx and the generation of action potentials in neurons.
Biochemical and Physiological Effects
1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which leads to a decrease in the production of hydrogen ions and an increase in the pH of the blood. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has also been shown to inhibit the activity of voltage-gated sodium channels, which leads to a decrease in the generation and propagation of action potentials in neurons. Furthermore, 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-biphenylylsulfonyl)-4-methylpiperazine has several advantages for lab experiments. It is a well-characterized compound and its structure has been confirmed by various spectroscopic techniques. It has been shown to have pharmacological activity against various targets, which makes it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of 1-(4-biphenylylsulfonyl)-4-methylpiperazine is its toxicity. It has been shown to have cytotoxic effects on various cell lines, which limits its use in cell-based assays.
Direcciones Futuras
There are several future directions for the use of 1-(4-biphenylylsulfonyl)-4-methylpiperazine in scientific research. One of the areas of interest is the development of new sulfonamide-based drugs for the treatment of bacterial infections. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to have antibacterial activity against various bacterial strains, and its structure can be used as a template for the development of new drugs. Another area of interest is the study of the role of 1-(4-biphenylylsulfonyl)-4-methylpiperazine in the treatment of neurological disorders. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to inhibit the activity of voltage-gated sodium channels, which makes it a potential candidate for the treatment of disorders such as epilepsy and neuropathic pain. Furthermore, the development of new analogs of 1-(4-biphenylylsulfonyl)-4-methylpiperazine with improved pharmacological properties is another area of interest for future research.
Conclusion
In conclusion, 1-(4-biphenylylsulfonyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research. It has been shown to have pharmacological activity against various targets, including carbonic anhydrase and voltage-gated sodium channels. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has several advantages for lab experiments, but its toxicity limits its use in cell-based assays. There are several future directions for the use of 1-(4-biphenylylsulfonyl)-4-methylpiperazine in scientific research, including the development of new sulfonamide-based drugs and the study of its role in the treatment of neurological disorders.
Métodos De Síntesis
1-(4-biphenylylsulfonyl)-4-methylpiperazine can be synthesized by the reaction of 4-methylpiperazine with 4-biphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and the product is obtained in good yield. The structure of 1-(4-biphenylylsulfonyl)-4-methylpiperazine can be confirmed by various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
1-(4-biphenylylsulfonyl)-4-methylpiperazine has been used as a pharmacological tool to study various physiological and biochemical processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has also been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. Furthermore, 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been used to study the role of sulfonamides in the treatment of bacterial infections.
Propiedades
IUPAC Name |
1-methyl-4-(4-phenylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-18-11-13-19(14-12-18)22(20,21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYLNWPJWLOBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)



![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


